molecular formula C24H30ClFN4O3S2 B2991138 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1329899-77-5

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2991138
CAS No.: 1329899-77-5
M. Wt: 541.1
InChI Key: RRGVEZNPGZFIQR-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride (CAS: 1321738-69-5) is a benzamide derivative with a complex heterocyclic architecture. Its molecular formula is C₂₆H₃₅ClN₄O₄S₂, and it features a 4-fluorobenzo[d]thiazole moiety linked to a benzamide core substituted with a pyrrolidine sulfonyl group and a diethylaminoethyl side chain . The compound’s design incorporates multiple pharmacophoric elements:

  • 4-Fluorobenzo[d]thiazol-2-yl group: Enhances binding affinity to biological targets through hydrophobic and π-π interactions .
  • Pyrrolidin-1-ylsulfonyl substituent: Modulates solubility and electronic properties via sulfonamide conjugation .
  • Diethylaminoethyl side chain: Likely improves membrane permeability and pharmacokinetic profiles due to its basic tertiary amine .

Synthetic routes for analogous compounds involve multi-step reactions, such as Friedel-Crafts sulfonylation, nucleophilic substitutions, and alkylation of thiazole precursors . While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., CAS 1215321-47-3) are synthesized using similar protocols, including hydrazide intermediates and coupling reactions with halogenated ketones .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O3S2.ClH/c1-3-27(4-2)16-17-29(24-26-22-20(25)8-7-9-21(22)33-24)23(30)18-10-12-19(13-11-18)34(31,32)28-14-5-6-15-28;/h7-13H,3-6,14-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGVEZNPGZFIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic organic compound with notable biological activity. Its unique molecular structure, characterized by a combination of functional groups, suggests potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H30ClFN4O3S2
  • Molecular Weight : Approximately 541.1 g/mol
  • Functional Groups : Diethylaminoethyl group, fluorinated benzo[d]thiazole moiety, and pyrrolidinyl sulfonamide .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including antimicrobial properties and potential interactions with specific biological targets.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, a related compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects on Gram-negative bacteria like Escherichia coli . The potential antimicrobial efficacy of this compound warrants further investigation.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL)
E. coli81024
S. aureus1464
B. subtilis1632
Candida albicans1564

The precise mechanism of action for this compound remains to be fully elucidated. However, the presence of the diethylamino group may enhance its interaction with biological membranes, potentially affecting permeability and leading to cytotoxic effects in susceptible microorganisms. Additionally, the sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochlorideSimilar diethylaminoethyl and pyrrolidinyl sulfonamide groupsContains bromine instead of fluorine, potentially altering activity
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(morpholinomethyl)-4-(pyrrolidin-1-sulfonyl)benzamideMorpholino group instead of diethylamino groupVariation in nitrogen heterocycles may influence solubility

Case Studies

A case study involving related compounds demonstrated their effectiveness against various bacterial strains. The findings suggested that modifications in the molecular structure could significantly impact the antibacterial potency and spectrum of activity. Future studies focusing on this specific compound could reveal similar insights into its pharmacological potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of benzamide derivatives with modifications on the thiazole ring, sulfonyl group, and aminoalkyl side chains. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Thiazole Substituent Sulfonyl Group Aminoalkyl Side Chain Molecular Weight Key Properties
Target Compound (1321738-69-5) 4-Fluorobenzo[d]thiazol-2-yl Pyrrolidin-1-yl Diethylaminoethyl 567.2 Enhanced lipophilicity (fluorine), moderate basicity (pyrrolidine)
CAS 1215321-47-3 4-Fluorobenzo[d]thiazol-2-yl Piperidin-1-yl Dimethylaminoethyl 553.1 Higher steric bulk (piperidine), reduced solubility
CAS 1322030-57-8 6-Ethoxybenzo[d]thiazol-2-yl 4-Methylpiperidin-1-yl Dimethylaminoethyl 567.2 Ethoxy group increases metabolic stability; methylpiperidine alters electronic effects
Nitazoxanide Derivative 5-Chloro-1,3-thiazol-2-yl N/A N/A ~350 Simpler structure; lacks sulfonyl and aminoalkyl groups

Key Findings:

Thiazole Modifications: The 4-fluoro substitution in the target compound improves target binding compared to non-halogenated analogs (e.g., CAS 1322030-57-8 with 6-ethoxy) by enhancing electron-withdrawing effects . Ethoxy groups (e.g., CAS 1322030-57-8) may reduce oxidative metabolism but increase molecular weight without significant gains in potency .

Methylpiperidine (CAS 1322030-57-8) introduces additional steric hindrance, which could interfere with target engagement .

Aminoalkyl Side Chains: Diethylaminoethyl (target) vs. dimethylaminoethyl (CAS 1215321-47-3): The diethyl group increases basicity and membrane permeability but may also elevate off-target interactions .

Biological Implications: Compounds with pyrrolidine/pyrrolidinone sulfonyl groups (e.g., target) exhibit improved enzymatic inhibition profiles compared to non-cyclic sulfonamides, as seen in analogous triazole derivatives . Fluorine atoms (target and CAS 1215321-47-3) enhance metabolic stability by resisting cytochrome P450 oxidation .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amine-containing heterocycles. For example, a method analogous to involves reacting a fluorobenzo[d]thiazol-2-amine derivative with a sulfonyl-substituted benzoyl chloride in pyridine, followed by purification via column chromatography or recrystallization from methanol . Key steps include refluxing with glacial acetic acid (as in ) and using sodium bicarbonate washes to remove unreacted acids . Purity optimization may require repeated recrystallization in polar solvents (e.g., CH₃OH) .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR and MS : Confirm molecular structure and functional groups (e.g., fluorobenzo[d]thiazole protons in aromatic regions).
  • X-ray crystallography : Resolve intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯N or C–H⋯F/O bonds) that stabilize crystal packing .
  • Elemental analysis : Validate stoichiometry of the hydrochloride salt .

Q. How should stability and storage conditions be determined for this compound?

Stability studies under varying temperatures (e.g., 4°C, room temperature) and humidity levels are essential. emphasizes anhydrous storage in inert atmospheres (e.g., argon) due to moisture sensitivity of similar amides. Long-term stability can be assessed via periodic HPLC analysis .

Q. What solvents are suitable for solubility testing, and how can formulation challenges be addressed?

Polar aprotic solvents (DMSO, DMF) are ideal for initial solubility screening. and suggest methanol or acetonitrile for recrystallization, indicating moderate polarity. For poor aqueous solubility, consider co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance bioavailability .

Q. What biological targets are hypothesized for this compound, and how can they be validated?

The fluorobenzo[d]thiazole and sulfonyl groups suggest potential enzyme inhibition (e.g., PFOR in anaerobic organisms, as in ). Validate via enzyme kinetics (IC₅₀ assays) and cellular models (e.g., bacterial growth inhibition studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Integrate computational design (e.g., ICReDD’s quantum chemical reaction path searches) to predict optimal temperatures, catalysts, and solvent systems. highlights combining DFT calculations with high-throughput screening to identify conditions favoring amide coupling over side reactions .

Q. What structure-activity relationship (SAR) strategies can prioritize derivatives for pharmacological testing?

  • Substituent variation : Modify the pyrrolidinylsulfonyl group (e.g., replace with piperazinyl) to alter lipophilicity .
  • Bioisosteric replacement : Replace the 4-fluorobenzo[d]thiazole with a 4-chloro analog to assess halogen effects on target binding .
  • Metabolic stability : Introduce trifluoromethyl groups (as in ) to enhance metabolic resistance .

Q. Which advanced analytical methods resolve contradictions in spectral data or crystallographic results?

  • Dynamic NMR : Investigate conformational flexibility in solution (e.g., hindered rotation of the diethylaminoethyl group) .
  • SC-XRD vs. PXRD : Compare single-crystal and powder diffraction to detect polymorphism or hydrate formation .
  • Fluorescence spectroscopy : Probe electronic interactions between fluorobenzo[d]thiazole and sulfonyl groups (as in ) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Analyze hydrogen-bonding networks (e.g., N–H⋯N dimers in ) and π-π stacking of aromatic rings. These interactions affect melting points, solubility, and stability. Computational tools like Mercury can visualize packing motifs .

Q. What computational models predict pharmacokinetic properties or off-target effects?

  • Molecular docking : Screen against target enzymes (e.g., PFOR) and off-target receptors (e.g., cytochrome P450).
  • MD simulations : Assess membrane permeability and blood-brain barrier penetration.
    ’s feedback loop between experimental data and computational models can refine predictions .

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